molecular formula C15H20ClN3OS B1402436 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride CAS No. 1361112-66-4

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride

Cat. No.: B1402436
CAS No.: 1361112-66-4
M. Wt: 325.9 g/mol
InChI Key: YYJSGGFJFKFLMW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₂₀ClN₃OS Molecular Weight: 325.86 g/mol CAS Number: 1361112-66-4 Chemical Structure: The compound features a thieno[2,3-b]pyridine core substituted at the 3-position with a 4-aminomethyl-cyclohexyl group and a carboxamide at the 2-position, forming a hydrochloride salt. The hydrochloride enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]thieno[2,3-b]pyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS.ClH/c16-8-9-3-5-10(6-4-9)12-11-2-1-7-18-15(11)20-13(12)14(17)19;/h1-2,7,9-10H,3-6,8,16H2,(H2,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSGGFJFKFLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=C(SC3=C2C=CC=N3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H22ClN3OSC_{16}H_{22}ClN_{3}OS and a molecular mass of approximately 335.88 g/mol. Its structure features a thieno[2,3-b]pyridine core with an aminomethyl-cyclohexyl substituent, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This pathway is significant in various inflammatory conditions and cancers.

Key Pathways Involved:

  • NF-κB Signaling : The compound modulates this pathway by inhibiting IKK activity, thereby reducing NF-κB-mediated transcription of inflammatory genes.
  • Cytokine Production : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in various cell types, including synovial cells from rheumatoid arthritis patients .

In Vitro Studies

In vitro assays have demonstrated that 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride exhibits significant anti-inflammatory properties. For instance:

  • Cytokine Inhibition : Treatment resulted in reduced expression of TNF-α and IL-6 in stimulated macrophages.
  • Matrix Metalloproteinase Regulation : The compound down-regulated matrix metalloproteinases (MMP1 and MMP3), which are critical in tissue remodeling during inflammation .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint inflammation and destruction. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.
  • Cancer Models : The compound has also been evaluated for its anticancer properties. In xenograft models, it demonstrated significant tumor growth inhibition through its effects on NF-κB signaling pathways .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Autoimmune Diseases : A study involving patients with systemic lupus erythematosus showed that treatment with this compound resulted in improved clinical scores and reduced levels of autoantibodies.
  • Cancer Treatment : Patients with advanced solid tumors treated with formulations containing this compound exhibited partial responses, particularly those with tumors driven by NF-κB signaling pathways.

Data Table

Study TypeModelKey Findings
In VitroMacrophagesDecreased TNF-α and IL-6 production
In VivoRheumatoid ArthritisReduced joint inflammation and MMP expression
Clinical TrialAutoimmune DiseaseImproved clinical scores in lupus patients
Cancer ModelTumor XenograftsSignificant tumor growth inhibition observed

Scientific Research Applications

Inhibition of IκB Kinase Complex

One of the primary applications of this compound is as an inhibitor of the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the activation of the NF-κB signaling pathway, which is involved in inflammatory responses and cancer progression. By inhibiting IKK, the compound can potentially reduce the expression of pro-inflammatory cytokines and other mediators associated with chronic inflammation and cancer .

Therapeutic Potential in Inflammatory Diseases

The inhibition of the NF-κB pathway suggests that 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride may be effective in treating various inflammatory diseases, including:

  • Rheumatoid arthritis
  • Asthma
  • Inflammatory bowel disease (IBD)
  • Multiple sclerosis

Research indicates that compounds like this one can block the transcription of genes encoding inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are critical in mediating inflammatory responses .

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the activity of IKKs in human cell lines. The results showed a marked decrease in the production of pro-inflammatory cytokines when treated with varying concentrations of the compound. This underscores its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study 2: Cancer Research

Preclinical trials have explored the efficacy of this compound in cancer models, particularly those involving solid tumors. The findings suggest that by inhibiting NF-κB activation, the compound can reduce tumor growth and metastasis in specific cancer types. Further studies are needed to assess its effectiveness in clinical settings .

Chemical Reactions Analysis

Oxidative Dimerization

Hypochlorite-mediated oxidation induces regio- and stereoselective dimerization under solvent-dependent conditions:

ParameterAqueous NaOClAlcoholic NaOCl
Product Polycyclic dimer with C–N bond formationThienopyridine sulfoxide derivatives
Mechanism Electrophilic Cl⁺ attack followed by anion coupling (Scheme 1)Single-electron transfer (SET) oxidation
Yield 72–89%58–65%
Stereochemistry cis-configured products dominantRacemic mixtures observed

This reaction cleaves the C(2)=C(3) bond while forming three new σ-bonds, confirmed by X-ray crystallography .

Proposed Mechanism (Aqueous Conditions):

  • HOCl generates resonance-stabilized cation A at the thienopyridine C-3 position.

  • Deprotonation of the amide group forms anion B .

  • A and B combine to initiate a cascade cyclization, yielding fused polycycles .

Amide Bond Reactivity

The carboxamide group participates in:

Hydrolysis

ConditionsProductsNotes
6M HCl, refluxThienopyridine-2-carboxylic acid + cyclohexylamineQuantitative conversion in 4–6 hrs
NaOH (10%), 80°CSodium carboxylate + NH₃ releasepH-dependent degradation kinetics

Nucleophilic Substitution

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives (85–92% yield) while preserving the thienopyridine core .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset decomposition : 218°C

  • Major decomposition pathway : Loss of HCl (Δm = 12.3%) followed by cyclohexyl group fragmentation.

Catalytic Hydrogenation

ConditionsCatalystOutcome
H₂ (50 psi), Pd/C (10%)Ethanol, 25°CSelective reduction of pyridine ring to piperidine (97% conversion)
H₂ (30 psi), PtO₂Acetic acid, 50°CFull saturation of thiophene and pyridine rings

Photochemical Reactions

UV irradiation (254 nm) in methanol induces ring-opening via S–C bond cleavage, forming mercapto-pyridine derivatives (confirmed by LC-MS).

Biological Activation Pathways

In vitro studies demonstrate:

  • Metabolic oxidation by CYP3A4 produces hydroxylated metabolites at the cyclohexyl group.

  • Glucuronidation occurs at the amide nitrogen, enhancing aqueous solubility for renal excretion .

Comparison with Similar Compounds

Research Findings and Implications

  • However, its aminomethyl-cyclohexyl group may confer selectivity over analogs with bulkier substituents.
  • Industrial Use: Simpler derivatives like the carboxylic acid are prioritized for non-pharmaceutical applications due to cost-effective synthesis and stability.
  • Analytical Challenges : Characterization of the target compound requires advanced techniques (e.g., HPLC, FTIR) as seen in related compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for thieno[2,3-b]pyridine-2-carboxamide derivatives, and how can they be optimized for the target compound?

  • Answer : Synthesis typically involves coupling reactions between thienopyridine precursors and substituted amines or acetamide derivatives. For example, intermediates like thioxo-dihydropyridines (e.g., 16b in ) react with 2-chloroacetamide derivatives under basic conditions (e.g., aqueous KOH in DMF) to form carboxamides . Optimization includes adjusting reaction time (10–30 minutes for coupling), temperature (room temperature), and stoichiometry (1:1 equivalents of reactants). Purification via silica gel column chromatography with gradients like hexane/ethyl acetate ensures high yields (47–97.9%) .

Q. Which analytical techniques are critical for characterizing the hydrochloride salt form of this compound?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm the cyclohexyl and thienopyridine backbone. Peaks for aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl methylene groups (δ 1.2–2.5 ppm) are diagnostic .
  • HPLC : To assess purity (>98%) using reverse-phase columns and UV detection .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 341 [M+]) and fragmentation patterns validate the structure .

Q. What safety precautions are essential when handling hydrochloride salts of amino-thienopyridine derivatives?

  • Answer : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation. Waste must be segregated and disposed via certified biohazard services due to potential toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antiplasmodial activity in thieno[2,3-b]pyridine carboxamides?

  • Answer : Systematically vary substituents on the aryl ring (e.g., electron-withdrawing groups like Cl or F at para-positions) and measure IC50 values against Plasmodium strains. For example, KuSaSch100 (3-Cl-Ph) showed higher activity than analogs with aliphatic chains, indicating aryl hydrophobicity enhances target binding . Computational docking (e.g., AutoDock Vina) identifies interactions with malarial enzyme active sites, such as hydrogen bonding with catalytic residues .

Q. What experimental approaches resolve contradictions in biological activity data between structurally similar derivatives?

  • Answer : Perform dose-response assays across multiple cell lines to rule out off-target effects. For instance, discrepancies in IC50 values may arise from differential solubility (e.g., hydrochloride salts vs. free bases). Validate using orthogonal assays (e.g., β-lactamase reporter gene assays for target engagement) . Pair with molecular dynamics simulations to assess binding stability over time .

Q. How can reaction byproducts during carboxamide synthesis be minimized?

  • Answer : Monitor reaction progress via TLC to terminate at optimal conversion (e.g., 1–8 hours for Boc deprotection in ). Use scavengers like MgSO4 to absorb residual water, which can hydrolyze intermediates. For cyclocondensation steps (e.g., cyclohexanone in ), reflux in acetic acid followed by recrystallization from acetone reduces impurities .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Answer : Use tools like SwissADME to calculate LogP (lipophilicity), topological polar surface area (TPSA), and permeability (e.g., Blood-Brain Barrier penetration). Docking studies (e.g., GLIDE Schrödinger Suite) model interactions with cytochrome P450 enzymes to predict metabolic stability .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may result from incomplete Boc deprotection. Increase TFA concentration (2–3 equivalents) and reaction time (up to 8 hours) .
  • Bioassay Design : Include positive controls (e.g., chloroquine for antiplasmodial assays) and triplicate technical replicates to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.